molecular formula C15H11NO3 B8796615 2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one

2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one

Cat. No. B8796615
M. Wt: 253.25 g/mol
InChI Key: DDGHMXAZQIPINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzoxazin-4-one

InChI

InChI=1S/C15H11NO3/c1-18-11-8-6-10(7-9-11)15-16-14(17)12-4-2-3-5-13(12)19-15/h2-9H,1H3

InChI Key

DDGHMXAZQIPINI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.85 g (50 mmol) of salicylic acid amide are added, dropwise, to 18.1 g of p-methoxybenzoyl chloride and the mixture is heated to 150° C. The mixture is then stirred for 30 minutes at this temperature. After cooling, the honey-like mass is stirred with 100 ml of isopropanol, the precipitated solid filtered off and dried to yield 10.2 g of 2-(4-methoxyphenyl)-4H-1,3-benzoxazin-4-one as a white solid melting at 175-178° C. and having the following elemental analysis:
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.5 ml pyridine is added to a suspension of 0.25 mol salicylamide in 50 ml xylene. While boiling under reflux (water separator) 0.26 mol 4-methoxybenzoyl chloride is added within 3 hours and it is heated to boiling for a further 3 hours under reflux. A further 2.5 ml pyridine is added and it is heated for a further 8 hours. After cooling to room temperature it is poured onto 400 ml isopropanol and suction filtered. The residue is recrystallized from ethylene glycol monomethyl ether.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.26 mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four

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